Tyrosinase Inhibitory Potency: 4-Methoxy vs. 4-Methyl and 4-Isopropyl Benzonitrile
In a comparative study of benzonitriles as mushroom tyrosinase inhibitors, 4-methoxybenzonitrile demonstrated an IC50 of 111.1 μM with a competitive-noncompetitive mixed-type inhibition mechanism. This potency is distinct from its closest para-substituted analogs, 4-methylbenzonitrile (IC50 = 79.9 μM) and 4-isopropylbenzonitrile (IC50 = 121.5 μM), as well as unsubstituted benzonitrile and ortho- or meta-isomers which exhibited lower or different activity profiles [1]. The quantitative difference in IC50, alongside the unique mixed-type inhibition (Ki = 66.5 μM, αKi = 166.3 μM), underscores that the para-methoxy group imparts a specific inhibitory profile not achievable by other substitutions.
| Evidence Dimension | In vitro tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 111.1 μM |
| Comparator Or Baseline | 4-methylbenzonitrile: IC50 = 79.9 μM; 4-isopropylbenzonitrile: IC50 = 121.5 μM |
| Quantified Difference | ΔIC50 (vs. 4-methyl) = +31.2 μM; ΔIC50 (vs. 4-isopropyl) = -10.4 μM |
| Conditions | Mushroom tyrosinase enzyme assay |
Why This Matters
For researchers screening for tyrosinase inhibitors, 4-methoxybenzonitrile offers a distinct potency and inhibition mechanism, making it a specific tool compound for studying mixed-type inhibition, whereas 4-methylbenzonitrile is a more potent, but purely competitive, inhibitor.
- [1] Nihei, K. I., et al. (2019). Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner. International Journal of Biological Macromolecules, 133, 929-932. DOI: 10.1016/j.ijbiomac.2019.04.156 View Source
